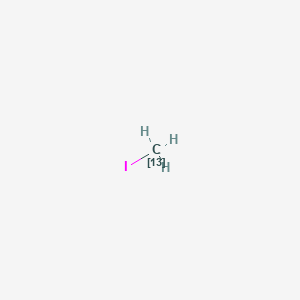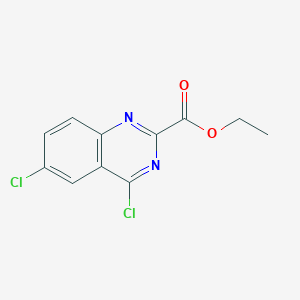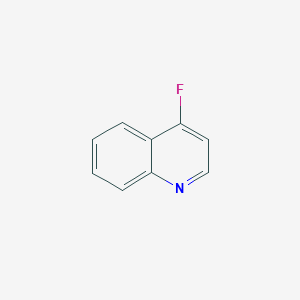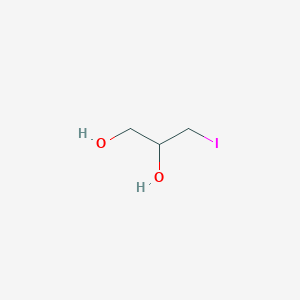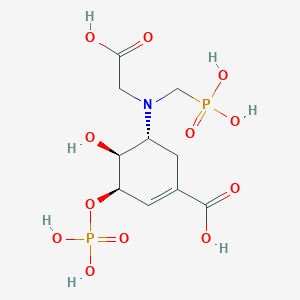
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate (CMPF) is a synthetic compound that is widely used in scientific research for its ability to inhibit the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, in plants, bacteria, and fungi. CMPF is a potent EPSPS inhibitor and has been used as a tool to study the shikimate pathway and its role in plant and microbial metabolism.
作用機序
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate inhibits EPSPS by binding to the active site of the enzyme and preventing the formation of the intermediate 5-enolpyruvylshikimate-3-phosphate (EPSP). EPSP is a key intermediate in the shikimate pathway that is required for the biosynthesis of aromatic amino acids. By inhibiting EPSPS, N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate blocks the shikimate pathway and disrupts the biosynthesis of aromatic amino acids, leading to growth inhibition and cell death in plants, bacteria, and fungi.
生化学的および生理学的効果
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has been shown to have a variety of biochemical and physiological effects on plants, bacteria, and fungi. In plants, N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate inhibits the biosynthesis of aromatic amino acids, leading to growth inhibition, chlorosis, and necrosis. It also affects the biosynthesis of secondary metabolites, such as flavonoids, lignans, and alkaloids, which are important for plant defense and adaptation. In bacteria and fungi, N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate inhibits the growth and development of the organisms, leading to cell death and reduced virulence.
実験室実験の利点と制限
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has several advantages as a research tool, including its potency and specificity as an EPSPS inhibitor, its stability and solubility in aqueous solutions, and its low toxicity to animals and humans. However, it also has some limitations, such as its high cost and limited availability, its potential for non-specific effects on other enzymes and metabolic pathways, and its potential for resistance development in target organisms.
将来の方向性
There are several future directions for research on N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate and its applications in plant and microbial biology. One direction is to study the mechanisms of resistance to N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate in target organisms and to identify new targets for herbicides and antibiotics. Another direction is to explore the potential of N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate as a tool for metabolic engineering and synthetic biology, by using it to modulate the shikimate pathway and to produce new compounds with industrial and pharmaceutical applications. Finally, there is a need for further research on the ecological and environmental impacts of N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate and other EPSPS inhibitors, in order to assess their safety and sustainability in agricultural and industrial settings.
合成法
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate can be synthesized by reacting N-(phosphonomethyl)glycine (glyphosate) with 5-aminoshikimate-3-phosphate (S3P) in the presence of carboxymethylating agents, such as chloroacetic acid or bromoacetic acid. The reaction yields N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate as a white crystalline solid with a melting point of 215-220°C and a molecular weight of 349.2 g/mol.
科学的研究の応用
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has been widely used as a research tool to investigate the shikimate pathway and its role in the metabolism of plants, bacteria, and fungi. It has been used to study the effects of EPSPS inhibition on the growth and development of plants, the biosynthesis of aromatic amino acids, and the production of secondary metabolites, such as flavonoids, lignans, and alkaloids. N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate has also been used to study the evolution and diversity of the shikimate pathway in different organisms and to identify new targets for herbicides and antibiotics.
特性
CAS番号 |
149453-95-2 |
|---|---|
製品名 |
N-(Carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate |
分子式 |
C10H17NO12P2 |
分子量 |
405.19 g/mol |
IUPAC名 |
(3R,4S,5R)-5-[carboxymethyl(phosphonomethyl)amino]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO12P2/c12-8(13)3-11(4-24(17,18)19)6-1-5(10(15)16)2-7(9(6)14)23-25(20,21)22/h2,6-7,9,14H,1,3-4H2,(H,12,13)(H,15,16)(H2,17,18,19)(H2,20,21,22)/t6-,7-,9+/m1/s1 |
InChIキー |
PQLOPNDFAZZBHL-BHNWBGBOSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O |
SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O |
正規SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N(CC(=O)O)CP(=O)(O)O |
その他のCAS番号 |
149453-95-2 |
同義語 |
3-(phosphonooxy)-4-hydroxy-5-(N-(phosphonomethyl-2-oxoethyl)amino)-1-cyclohexene-1-carboxylic acid CPASP N-(carboxymethyl)-N-(phosphonomethyl)-5-aminoshikimate-3-phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



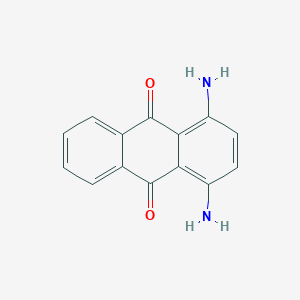
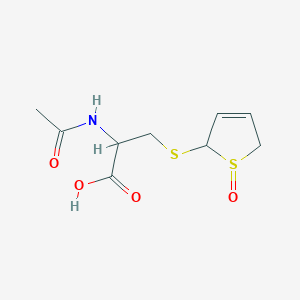
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
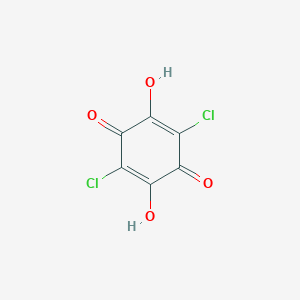
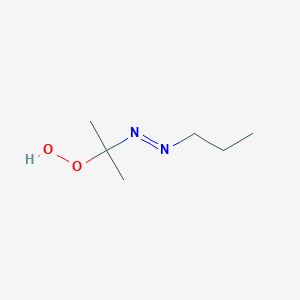
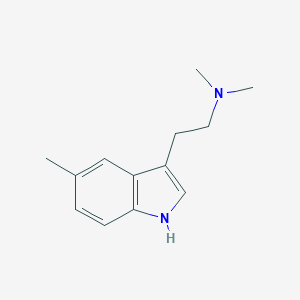
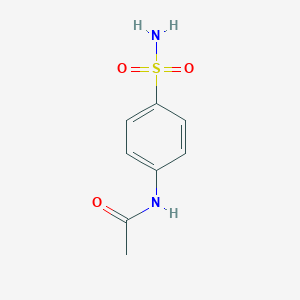
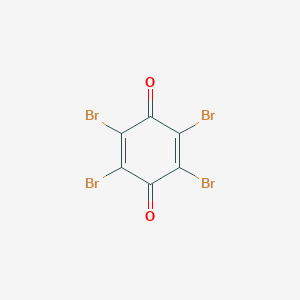
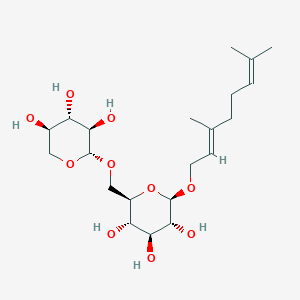
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
